molecular formula C10H19BO4 B6258428 2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1703747-29-8

2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6258428
CAS RN: 1703747-29-8
M. Wt: 214.1
InChI Key:
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Description

The compound “2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a boron atom bonded to an oxygen atom (forming the boronic ester) and a 1,4-dioxane ring. 1,4-Dioxane is a heterocyclic compound, which is a stable ether-containing ring .


Chemical Reactions Analysis

Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .

Safety and Hazards

Like many chemicals, boronic esters should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for a compound like this would likely involve its use in organic synthesis. Boronic esters are valuable tools in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol with boric acid and 1,4-dioxane in the presence of a catalyst.", "Starting Materials": [ "2,2,4,4-tetramethyl-1,3-cyclobutanediol", "Boric acid", "1,4-dioxane", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,2,4,4-tetramethyl-1,3-cyclobutanediol and boric acid in 1,4-dioxane.", "Step 2: Add a catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1703747-29-8

Product Name

2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C10H19BO4

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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